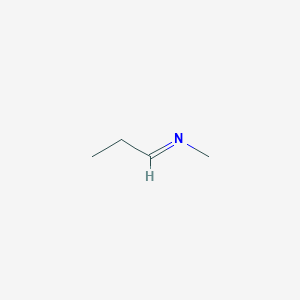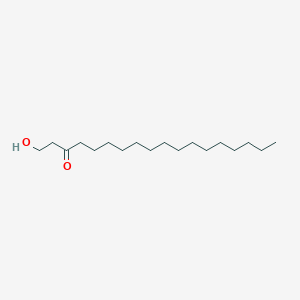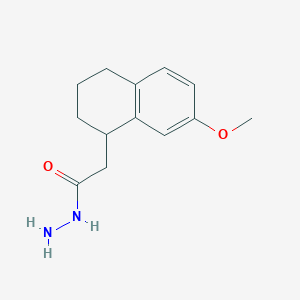
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide is a chemical compound with the molecular formula C13H17NO2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Acetylation: The starting material undergoes acetylation to form 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetone.
Hydrazide Formation: The acetone derivative is then reacted with hydrazine hydrate under reflux conditions to yield the desired acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The methoxy group and acetohydrazide moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride: Used in the synthesis of antidepressants.
2-(7-Methoxynaphthalen-1-yl)acetamide: Utilized in the synthesis of melatonin analogs.
MHTP (2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol): Known for its anti-inflammatory activity.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and an acetohydrazide moiety makes it a versatile compound for various applications.
Properties
CAS No. |
5454-89-7 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-6-5-9-3-2-4-10(12(9)8-11)7-13(16)15-14/h5-6,8,10H,2-4,7,14H2,1H3,(H,15,16) |
InChI Key |
COFHBMQTULHTRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2CC(=O)NN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


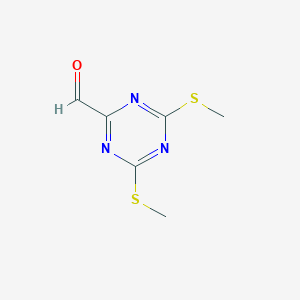
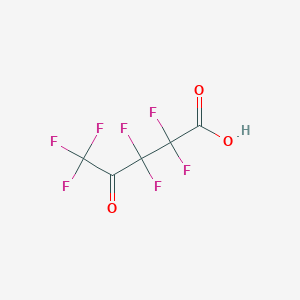
phosphaniumolate](/img/structure/B14736337.png)
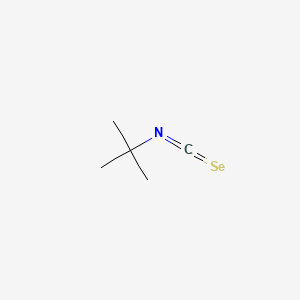
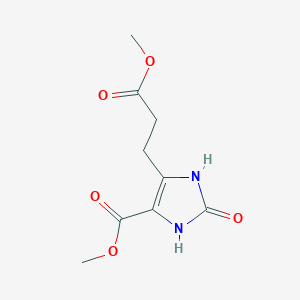
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)

